molecular formula C10H15NO2 B13525856 2-(2-Methoxy-6-methylphenoxy)ethanamine

2-(2-Methoxy-6-methylphenoxy)ethanamine

Cat. No.: B13525856
M. Wt: 181.23 g/mol
InChI Key: VDBGXMVCCIXRIJ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-methylphenoxy)ethanamine is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of a methoxy group, a methyl group, and an ethanamine group attached to a phenoxy ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-6-methylphenoxy)ethanamine typically involves the reaction of 2-methoxy-6-methylphenol with ethylene oxide in the presence of a base to form 2-(2-methoxy-6-methylphenoxy)ethanol. This intermediate is then converted to this compound through a reductive amination process using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-6-methylphenoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenoxy compounds.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-6-methylphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-6-methylphenoxy)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-methoxy-6-methylphenoxy)ethanamine

InChI

InChI=1S/C10H15NO2/c1-8-4-3-5-9(12-2)10(8)13-7-6-11/h3-5H,6-7,11H2,1-2H3

InChI Key

VDBGXMVCCIXRIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)OCCN

Origin of Product

United States

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